![molecular formula C39H47F6N9O12 B6303602 Z-Tyr-Lys-Arg-pNA 2TFA CAS No. 385437-11-6](/img/structure/B6303602.png)
Z-Tyr-Lys-Arg-pNA 2TFA
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Overview
Description
Z-Tyr-Lys-Arg-pNA 2TFA is a chromogenic substrate . It is cleaved by proteinase yscF, now known as the Kex2 endoprotease kexin, a membrane-bound yeast enzyme responsible for processing of the α-factor precursor protein .
Molecular Structure Analysis
The molecular structure of Z-Tyr-Lys-Arg-pNA 2TFA is represented by the formula C₃₅H₄₅N₉O₈·2C₂HF₃O₂ . Its molecular weight is 947.85 g/mol .Chemical Reactions Analysis
The chromogenic substrate Z-YKR-pNA is cleaved by proteinase yscF, now known as the Kex2 endoprotease kexin .Physical And Chemical Properties Analysis
Z-Tyr-Lys-Arg-pNA 2TFA has a molecular weight of 947.85 . It is a synthetic compound . The storage temperature is less than -15°C .Scientific Research Applications
Z-Tyr-Lys-Arg-pNA 2TFA: A Comprehensive Analysis of Scientific Research Applications
Enzyme Activity Studies: Z-Tyr-Lys-Arg-pNA 2TFA is used as a chromogenic substrate for enzyme activity studies. It is specifically cleaved by the proteinase yscF, also known as the Kex2 endoprotease kexin, which is a membrane-bound yeast enzyme responsible for processing of the α-factor precursor protein .
Biotechnological Research: In biotechnology, this compound has been utilized in the purification and gene cloning of hatching enzymes from Fundulus heteroclitus, a process that is conserved across different teleosts .
Medical Research: While specific applications in medical research were not detailed in the search results, compounds like Z-Tyr-Lys-Arg-pNA 2TFA are often used in laboratory settings for scientific research and development, which may include drug discovery and diagnostic assays .
Endotoxin Quantification: Although not directly mentioned, similar chromogenic substrates are employed in endotoxin quantification assays based on the Limulus amebocyte lysate (LAL) assay, suggesting potential use in this field .
Mechanism of Action
Target of Action
The primary target of the compound Z-Tyr-Lys-Arg-pNA 2TFA is the Kex2 endoprotease kexin , a membrane-bound yeast enzyme . This enzyme is responsible for processing the α-factor precursor protein .
Mode of Action
Z-Tyr-Lys-Arg-pNA 2TFA acts as a chromogenic substrate for the Kex2 endoprotease kexin . The compound is cleaved by the enzyme, which leads to a change in its color . This color change can be used to detect the activity of the enzyme .
Biochemical Pathways
The biochemical pathway primarily affected by Z-Tyr-Lys-Arg-pNA 2TFA is the processing of the α-factor precursor protein . The cleavage of the compound by the Kex2 endoprotease kexin is a key step in this pathway .
Result of Action
The cleavage of Z-Tyr-Lys-Arg-pNA 2TFA by the Kex2 endoprotease kexin results in a color change that can be used to detect the activity of the enzyme . This can be particularly useful in research settings, where the compound can be used as a tool to study the function and activity of the Kex2 endoprotease kexin .
Action Environment
The action of Z-Tyr-Lys-Arg-pNA 2TFA can be influenced by various environmental factors. For instance, the activity of the Kex2 endoprotease kexin, and thus the cleavage of the compound, can be affected by factors such as pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N9O8.2C2HF3O2/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24;2*3-2(4,5)1(6)7/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39);2*(H,6,7)/t28-,29-,30-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGWTMLTFFSHS-YMRFKRQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47F6N9O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Tyr-Lys-Arg-pNA 2TFA |
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